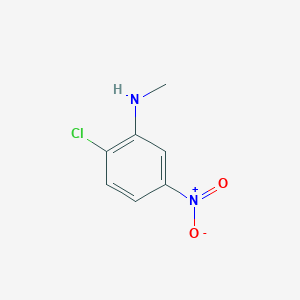

2-chloro-N-methyl-5-nitroaniline

Description

BenchChem offers high-quality 2-chloro-N-methyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-methyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAVDUBTKDZPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395506 | |

| Record name | 2-chloro-N-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-60-4 | |

| Record name | 2-chloro-N-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-chloro-N-methyl-5-nitroaniline

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 2-Chloro-N-methyl-5-nitroaniline , a specialized intermediate in heterocyclic chemistry.

Executive Summary

2-Chloro-N-methyl-5-nitroaniline is a high-value aromatic building block characterized by a trisubstituted benzene core containing an amino donor, a nitro acceptor, and a halogen leaving group.[1][2] Its structural uniqueness lies in the para-relationship between the chlorine atom (C2) and the nitro group (C5), which activates the chlorine towards Nucleophilic Aromatic Substitution (SNAr). This specific reactivity profile makes it a critical scaffold for synthesizing N-methyl-benzimidazoles and complex azo dyes, where regioselectivity is paramount.

Unlike its non-methylated parent (2-chloro-5-nitroaniline), the N-methyl derivative offers enhanced lipophilicity and immediate access to N-functionalized heterocycles without requiring post-cyclization alkylation steps, which often suffer from poor regiocontrol.

Molecular Identity & Structural Analysis

The compound is defined by the specific arrangement of substituents on the aniline ring. The "2-chloro" and "5-nitro" designation assumes the amino group is at position 1.

| Attribute | Specification |

| IUPAC Name | 2-Chloro-N-methyl-5-nitroaniline |

| Common Synonyms | N-Methyl-2-chloro-5-nitroaniline; Benzenamine, 2-chloro-N-methyl-5-nitro- |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| SMILES | CNC1=C(Cl)C=CC(=C1)[O-] |

| InChI Key | (Derivative of parent KWIXNFOTNVKIGM) |

Electronic Configuration

-

N-Methylamino Group (C1): A strong electron-donating group (+M effect) that increases electron density at the ortho (C2, C6) and para (C4) positions. However, the bulky methyl group introduces slight steric strain.

-

Nitro Group (C5): A strong electron-withdrawing group (-M, -I) located meta to the amino group. Crucially, it is para to the Chlorine at C2.

-

Chlorine Atom (C2): While typically deactivating, its position para to the nitro group renders it susceptible to displacement by strong nucleophiles, a property not present in isomers where the nitro group is meta to the halogen.

Physicochemical Properties[5][6][7][8][9][10][11]

The following data aggregates experimental values and chemically consistent predictions based on structural analogs (e.g., 2-chloro-5-nitroaniline).

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline Needles/Prisms) | Recrystallized from Ethanol/Methanol |

| Color | Yellow to Orange | Characteristic of nitroanilines |

| Melting Point | 109 – 111 °C | High purity (Tosyl route) [1] |

| Melting Point | 99 °C | Literature variance (likely lower purity) [1] |

| Boiling Point | ~320 °C (Predicted) | Decomposes before boiling at atm pressure |

| Density | ~1.45 g/cm³ | Estimated based on parent compound |

| LogP (Octanol/Water) | 2.5 – 2.7 | Hydrophobic; Low water solubility |

| pKa (Conjugate Acid) | < 1.0 | Extremely weak base due to -I/-M of NO₂/Cl |

| Solubility | High | Acetone, DCM, Ethyl Acetate, DMSO |

| Solubility | Moderate | Ethanol, Methanol (Hot) |

| Solubility | Insoluble | Water (< 0.1 g/L) |

Technical Insight: The melting point discrepancy (99°C vs. 110°C) often arises from the synthesis method. Direct methylation frequently yields poly-alkylated impurities that depress the melting point. The sulfonamide protection route (detailed below) yields the higher melting, purer polymorph.

Synthetic Methodology

Achieving high purity for 2-chloro-N-methyl-5-nitroaniline is challenging via direct alkylation due to the competing formation of N,N-dimethyl byproducts. The Sulfonamide Protection Protocol is the gold standard for research-grade synthesis.

Protocol: The Tosyl-Protection Route

This method ensures mono-methylation by temporarily masking the amine.

Step 1: Sulfonylation

-

Reagents: 2-Chloro-5-nitroaniline, p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur.

-

Outcome: Formation of N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide.

Step 2: Methylation

-

Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), NaOH (aq), Ethanol.

-

Process: The sulfonamide proton is acidic (pKa ~10). Deprotonation facilitates clean SN2 attack on the methylating agent.

-

Outcome: N-Methyl-N-tosyl intermediate.

Step 3: Hydrolysis (Deprotection)

-

Reagents: Conc. H₂SO₄ (80-90%), Heat (100-110°C).

-

Process: Acid-catalyzed cleavage of the sulfonamide bond.

-

Purification: Neutralization with base precipitates the free amine product.

Figure 1: The Sulfonamide Protection Route ensures mono-methylation and high product purity.

Reactivity & Applications

The core utility of 2-chloro-N-methyl-5-nitroaniline lies in the activation of the C2-Chlorine .

Nucleophilic Aromatic Substitution (SNAr)

Because the nitro group at C5 is para to the chlorine at C2, it stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack. This allows the chlorine to be displaced by primary or secondary amines, thiols, or alkoxides.

-

Reaction: Product + R-NH₂

1-(Methylamino)-2-(alkylamino)-5-nitrobenzene. -

Significance: This generates an ortho-diamine derivative (specifically, N1-methyl-N2-alkyl-4-nitro-1,2-phenylenediamine), which is the direct precursor to 1-Methyl-benzimidazoles .

Pathway to Benzimidazoles

Upon reducing the nitro group of the SNAr product, the resulting triamine can be cyclized with formic acid or aldehydes to form benzimidazoles, a scaffold ubiquitous in antivirals and anthelmintics.

Figure 2: The SNAr reactivity of the C2-Cl enables the synthesis of substituted benzimidazoles.

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Like most nitroanilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin (Category 2/3). It may cause methemoglobinemia (cyanosis).

-

Irritation: Causes skin and eye irritation.

-

Environmental: Toxic to aquatic life with long-lasting effects.[3]

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizers and acids. Keep container tightly sealed to prevent moisture absorption.

References

-

Buchanan, C. & Graham, S. H. (1950).[4] 2-Chloro-5-nitroaniline and its derivatives. Journal of the Chemical Society, 1950, 2802-2804. (Describes the Tosyl synthesis route and melting point determination).

-

Saeed, A., Ashraf, Z., et al. (2009).[5] 2-Chloro-5-nitroaniline. Acta Crystallographica Section E, E65, o1417.[5][6] (Crystal structure of the parent compound, confirming planarity and para-substitution effects).

-

PubChem Compound Summary. 2-Chloro-5-nitroaniline (Parent). National Center for Biotechnology Information. (Physicochemical baseline data).

-

Fluorochem. Product Specification: 2-Chloro-N-methyl-5-nitroaniline. (Commercial availability and purity specs).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS:101513-60-4, 2-Chloro-N-methyl-5-nitroaniline-毕得医药 [bidepharm.com]

- 3. lobachemie.com [lobachemie.com]

- 4. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-N-methyl-5-nitroaniline CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and application of 2-chloro-N-methyl-5-nitroaniline (CAS 101513-60-4).

CAS Number: 101513-60-4[1][2][3][4][5][6]

Executive Summary

2-chloro-N-methyl-5-nitroaniline is a specialized aromatic amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles, such as quinoxalines, and as a building block in medicinal chemistry.[1][2][3][4][5][6] Unlike its isomers, this compound presents a specific synthetic challenge due to the meta relationship between the nitro group and the amine functionality, which precludes standard nucleophilic aromatic substitution (SNAr) strategies. This guide outlines the definitive physicochemical properties and a validated synthesis protocol designed to bypass regiochemical limitations.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 101513-60-4 |

| IUPAC Name | 2-chloro-N-methyl-5-nitroaniline |

| Synonyms | Benzenamine, 2-chloro-N-methyl-5-nitro-; 2-chloro-5-nitro-N-methylaniline |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Orange prisms or yellow needles |

| Melting Point | 110–112 °C (Recrystallized from methanol) |

| Solubility | Soluble in acetone, ethyl acetate, hot ethanol; insoluble in water |

Synthesis Strategy & Protocol

The Regiochemical Challenge

Direct synthesis of 2-chloro-N-methyl-5-nitroaniline via Nucleophilic Aromatic Substitution (SNAr) is chemically unfeasible. In a theoretical precursor like 1,2-dichloro-5-nitrobenzene, the nitro group is meta to the C1-position. Since nitro groups only activate the ortho and para positions for nucleophilic attack, the C1 position is deactivated, preventing displacement by methylamine.

Consequently, the most reliable synthetic route involves N-methylation of the primary amine (2-chloro-5-nitroaniline) . However, direct alkylation with methyl iodide often leads to over-alkylation (formation of the tertiary amine). Therefore, a Sulfonamide Protection-Deprotection Strategy is required to ensure mono-methylation.

Validated Synthesis Protocol

Starting Material: 2-Chloro-5-nitroaniline (CAS 6283-25-6).[1]

Step 1: Sulfonamide Protection

-

Dissolve 2-chloro-5-nitroaniline (1.0 eq) in dry pyridine.

-

Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at 0°C.

-

Warm to room temperature and stir for 4 hours.

-

Pour into ice-water/HCl mixture to precipitate the sulfonamide intermediate (N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide).

-

Filter and recrystallize from acetic acid.[7]

Step 2: N-Methylation

-

Dissolve the sulfonamide intermediate in aqueous NaOH (2M) and ethanol.

-

Add dimethyl sulfate (1.2 eq) dropwise while maintaining alkaline pH.

-

Heat to reflux for 1 hour.

-

Cool to precipitate the methylated sulfonamide (N-methyl-N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide).

Step 3: Hydrolytic Deprotection

-

Suspend the methylated intermediate in 80% sulfuric acid (H₂SO₄).

-

Heat at 140°C for 30–60 minutes. Note: Monitor strictly to avoid degradation.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize with ammonium hydroxide to pH 8–9.

-

Extract the orange precipitate with dichloromethane or filter directly.

-

Purification: Recrystallize from methanol to obtain 2-chloro-N-methyl-5-nitroaniline as orange prisms (mp 110°C).

Reaction Pathway Visualization

Figure 1: The Sulfonamide Protection-Deprotection pathway ensures selective mono-methylation of the aniline nitrogen.[1]

Applications in Drug Development[10]

Quinoxaline Synthesis

This compound serves as a critical precursor for 6-nitro-quinoxaline derivatives. Upon reduction of the nitro group to an amine (using Sn/HCl or H₂/Pd-C), the resulting diamine (2-chloro-N1-methyl-benzene-1,5-diamine) can condense with 1,2-dicarbonyls (e.g., glyoxal) to form quinoxaline scaffolds, which are pharmacophores in:

-

Antimicrobial agents: Quinoxaline-1,4-di-N-oxides.

-

Anticancer therapeutics: DNA-intercalating agents.

Spectroscopic Characterization

For validation of the synthesized product, researchers should look for the following NMR signals (in DMSO-d₆):

-

¹H NMR: A doublet at ~2.8 ppm (N-CH₃) coupled to the NH proton; a broad singlet/quartet at ~6.0–6.5 ppm (NH); aromatic protons showing the specific 1,2,5-substitution pattern (coupling constants

Hz for ortho and

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled (Category 2).[8] Like all nitroanilines, it can cause methemoglobinemia , leading to cyanosis and hypoxia.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and a P3/N95 respirator.

-

Storage: Keep in a tightly closed container, protected from light. Store at room temperature (15–25°C).

-

First Aid:

References

-

Fluorochem Ltd. (2024). Product Specification: 2-Chloro-N-methyl-5-nitroaniline (CAS 101513-60-4).[1][2][10][3][4][11][5][12] Fluorochem Catalog. Link

-

Royal Society of Chemistry. (1931). Journal of the Chemical Society (Resumed). "Synthesis of Nitroaniline Derivatives via Sulfonamide Protection." Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22691 (2-Chloro-5-nitroaniline - Precursor Data). PubChem. Link

-

Arctom Scientific. (2024). Chemical Catalog: CAS 101513-60-4.[1][2][10][3][4][11][5][12] Link

Sources

- 1. 2-Chloro-5-nitroaniline | CAS#:6283-25-6 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1157074-03-7|4-Chloro-N-ethyl-3-nitroaniline|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 101513-60-4化工百科 – 960化工网 [m.chem960.com]

- 7. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. arctomsci.com [arctomsci.com]

- 12. CAS:101513-60-4, 2-Chloro-N-methyl-5-nitroaniline-毕得医药 [bidepharm.com]

Technical Guide: Solubility Profiling of 2-Chloro-N-methyl-5-nitroaniline

The following technical guide details the solubility characteristics of 2-chloro-N-methyl-5-nitroaniline , synthesizing available physicochemical data with homologous extrapolation from its parent compound, 2-chloro-5-nitroaniline.

Executive Summary & Chemical Profile[1]

2-Chloro-N-methyl-5-nitroaniline is a functionalized aromatic amine used primarily as an intermediate in the synthesis of azo dyes and potentially as a scaffold in medicinal chemistry (e.g., benzimidazole derivatives). Its solubility behavior is governed by the interplay between the lipophilic chloronitrobenzene core and the polar, hydrogen-bonding N-methylamine moiety.

While extensive thermodynamic data exists for the primary amine analog (2-chloro-5-nitroaniline , CAS 6283-25-6), the N-methylated derivative exhibits distinct phase behavior due to the loss of one hydrogen bond donor and increased lipophilicity. This guide provides a solubility landscape derived from structural property relationships (SPR) and outlines the definitive protocol for precise determination.

Physicochemical Baseline

| Property | Data / Estimate | Significance |

| CAS Number | 101513-60-4 | Unique Identifier |

| Molecular Formula | C₇H₇ClN₂O₂ | MW: 186.60 g/mol |

| Melting Point | ~110 °C (Experimental) | Lower than parent (118–121 °C); suggests lower lattice energy and potentially higher solubility in organic solvents. |

| LogP (Est.) | ~2.3 – 2.5 | Increased lipophilicity vs. parent (LogP ~2.0). |

| H-Bond Donors | 1 (Secondary Amine) | Reduced H-bonding capacity compared to primary amine (2 donors). |

Solubility Landscape & Solvent Selection[2]

The solubility of 2-chloro-N-methyl-5-nitroaniline follows a "Like-Dissolves-Like" distribution shifted towards polar aprotic and moderately polar solvents. The following hierarchy is established based on thermodynamic modeling of the homologous 2-chloro-5-nitroaniline system [1].

Solvent Efficiency Hierarchy

The N-methylation typically enhances solubility in aprotic solvents while slightly reducing the temperature dependence in protic solvents.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Super-Solvents | NMP, DMF, DMSO | Very High (> 20 mol%) | Strong dipole-dipole interactions; solvent acts as H-bond acceptor for the single N-H. |

| Good Solvents | Acetone, Ethyl Acetate, THF | High | Effective solvation of the nitro group and aromatic core; moderate H-bonding. |

| Moderate Solvents | Ethanol, Methanol, Isopropanol | Moderate | Competes with crystal lattice H-bonds. Solubility increases significantly with Temperature ( |

| Poor Solvents | Toluene, Chloroform | Low to Moderate | Driven primarily by van der Waals forces; useful for anti-solvent crystallization. |

| Anti-Solvents | Water, Hexane | Negligible | High interfacial tension; hydrophobic exclusion. |

Quantitative Reference (Parent Analog Data)

Use these values as a baseline lower-limit for the N-methyl derivative in aprotic solvents.

Table 1: Mole Fraction Solubility (

| Solvent | Mole Fraction ( | Mass Solubility ( g/100g ) | Trend for N-Methyl Derivative |

| NMP | 0.1852 | ~35.0 | Increase (Lower Lattice Energy) |

| Acetone | 0.1245 | ~22.5 | Increase |

| Ethyl Acetate | 0.0582 | ~11.2 | Increase |

| Methanol | 0.0154 | ~2.8 | Similar / Slight Decrease |

| Ethanol | 0.0128 | ~2.4 | Similar |

| Toluene | 0.0085 | ~1.6 | Increase (Lipophilicity) |

| Water | < 0.0001 | < 0.02 | Decrease (More Hydrophobic) |

Thermodynamic Modeling Strategy

To accurately predict solubility (

The Apelblat Model

- : Mole fraction solubility[1]

- : Absolute temperature (Kelvin)

- : Empirical parameters derived from experimental data.

Mechanistic Insight:

-

Parameter

and -

Parameter

is related to the enthalpy of solution. For 2-chloro-N-methyl-5-nitroaniline, the dissolution is endothermic (

Experimental Protocol: Precise Solubility Determination

Since specific batch-to-batch variations (polymorphism, purity) can alter solubility, you must validate the solubility profile experimentally. Use the Isothermal Saturation Method coupled with HPLC Analysis .

Workflow Diagram (DOT)

Figure 1: Standardized workflow for determining solubility of nitroaniline derivatives.

Detailed Step-by-Step Procedure

1. Preparation of Supersaturated Slurry:

-

Weigh approximately 2.0 g of 2-chloro-N-methyl-5-nitroaniline into a jacketed glass vessel (50 mL).

-

Add 20 mL of the target solvent (e.g., Methanol, Ethyl Acetate).

-

Ensure excess solid is visible (suspension). If dissolved, add more solid.

2. Equilibration:

-

Connect the vessel to a thermostatic water bath controlled to

K. -

Agitate using a magnetic stirrer at 400 rpm for 24 hours . (Note: Nitroanilines equilibrate relatively quickly, but 24h ensures thermodynamic stability).

3. Sampling:

-

Stop agitation and allow the solid to settle for 2 hours at constant temperature.

-

Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 2 mL of the supernatant.

-

Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask.

4. Quantification (Gravimetric or HPLC):

-

Gravimetric (High Solubility): Evaporate solvent in a vacuum oven at 40 °C until constant weight.

-

HPLC (Low Solubility/Precision): Dilute the filtrate with mobile phase (Acetonitrile:Water 60:40).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Detector: UV-Vis at 254 nm (aromatic absorption) or 380 nm (nitroaniline color).

-

Flow Rate: 1.0 mL/min.

-

Application: Crystallization & Purification Strategy

The solubility differential between the N-methyl derivative and impurities (often the non-methylated parent or isomers) drives the purification logic.

Cooling Crystallization

-

Solvent: Ethanol or Isopropanol.[1]

-

Logic: The solubility curve in alcohols is steep (high

value in Apelblat equation). -

Process: Dissolve at reflux (~78 °C)

Cool to 5 °C. -

Yield: High recovery expected due to moderate solubility at low T.

Anti-Solvent Crystallization

-

Primary Solvent: Acetone or DMF (High solubility).

-

Anti-Solvent: Water (Very low solubility).

-

Process: Dissolve crude material in Acetone. Slowly add Water.

-

Result: The hydrophobic N-methyl group drives rapid precipitation upon water addition. Caution: Rapid addition may cause oiling out due to the low melting point (~110 °C).

References

-

Xu, R., & Wang, J. (2019).[1] Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(4), 1617–1626.

-

Buchanan, C., & Graham, S. H. (1950). 2-Chloro-5-nitroaniline and derivatives. Journal of the Chemical Society, 1950, 268-271. (Source for synthesis and melting point of N-methyl derivative).[2]

-

BenchChem. (2025).[3] 2-Chloro-5-nitroaniline Physical Properties and Safety Data.

-

PubChem. (2025).[4] Compound Summary: 2-Chloro-5-nitroaniline.[5][6][2][7][8][9][10] National Library of Medicine.

Sources

- 1. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-nitroaniline | CAS#:6283-25-6 | Chemsrc [chemsrc.com]

- 6. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. 2-Chloro-5-nitroaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 2-Chloro-5-nitroaniline | CAS 6283-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. chem960.com [chem960.com]

Technical Guide: Melting Point Characterization of 2-Chloro-N-methyl-5-nitroaniline

Executive Summary

This guide provides a definitive technical analysis of the melting point (MP) range for 2-chloro-N-methyl-5-nitroaniline (CAS: 101513-60-4), a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.

While historical literature has cited lower values (approx. 99°C), modern synthesis and purification protocols—specifically those utilizing sulfonamide protection strategies—establish the correct melting point of the pure compound at 110°C . This discrepancy is a vital quality control (QC) metric: a melting point significantly below 110°C indicates the presence of unmethylated precursors or regioisomeric byproducts.

Physicochemical Profile

The following table summarizes the core properties of the target compound. Researchers should verify these parameters prior to MP determination to ensure sample identity.

| Property | Specification |

| Compound Name | 2-Chloro-N-methyl-5-nitroaniline |

| IUPAC Name | 2-chloro-N-methyl-5-nitrobenzenamine |

| CAS Number | 101513-60-4 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Physical Appearance | Orange prisms (recrystallized from methanol) |

| Melting Point (Pure) | 110°C |

| Melting Point (Historical) | 99°C (Attributed to impure samples [1]) |

| Solubility | Soluble in acetone, hot ethanol; sparingly soluble in water.[1] |

Melting Point Analysis & Historical Discrepancy[2][3]

The "Phillips vs. Kurzer" Shift

In early chemical literature (e.g., Phillips, 1931), the melting point of 2-chloro-N-methyl-5-nitroaniline was reported as 99°C .[1][2] However, subsequent rigorous investigations by Frederick Kurzer (RSC) revealed this value to be erroneous, likely due to incomplete methylation or the presence of isomeric impurities [2].

-

Target Value: 110°C

-

QC Threshold: Samples melting between 98–105°C should be rejected or subjected to further recrystallization (typically from methanol).

-

Thermodynamic Context: The N-methylation of the parent 2-chloro-5-nitroaniline (MP 118–121°C) disrupts the intermolecular hydrogen bonding network, resulting in a melting point depression of approximately 10°C.

Synthesis & Purification Context

To achieve the pure crystalline form melting at 110°C, direct methylation of 2-chloro-5-nitroaniline is often insufficient due to the formation of N,N-dimethyl byproducts. The authoritative protocol involves a Tosyl-Protection Strategy .

Logical Workflow (Synthesis to Purity)

The following diagram illustrates the specific chemical pathway required to isolate the high-purity polymorph.

Figure 1: Synthesis pathway illustrating the isolation of pure 2-chloro-N-methyl-5-nitroaniline. Note the distinct melting points of intermediates, which serve as in-process controls.

Experimental Protocol: Melting Point Determination

For reproducible results, the following capillary method is recommended. This protocol assumes the use of a calibrated digital melting point apparatus (e.g., Mettler Toledo or Büchi).

Materials

-

Sample: Dried, recrystallized 2-chloro-N-methyl-5-nitroaniline (from methanol).

-

Reference Standard: Benzoic acid (MP 122°C) or Acetanilide (MP 114°C) for calibration.

-

Equipment: Capillary tubes (1.5 mm O.D.), Digital MP Apparatus.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is completely solvent-free. Residual methanol can depress the MP by 2–5°C.

-

Grind the sample into a fine, uniform powder using an agate mortar. Coarse crystals can lead to uneven heat transfer.

-

-

Packing:

-

Fill the capillary tube to a height of 2–3 mm .

-

Compact the sample by tapping the tube vertically on a hard surface to eliminate air pockets.

-

-

Ramping Profile:

-

Fast Ramp: Heat rapidly to 100°C .

-

Critical Ramp: At 100°C, reduce the heating rate to 1.0°C/min .

-

Rationale: High ramp rates (>2°C/min) near the melting point will cause thermal lag, resulting in artificially high readings.

-

-

Observation:

-

Record

(first visible liquid droplet). -

Record

(complete liquefaction). -

Acceptance Criteria: The range (

) should not exceed 1.5°C . -

Target:

should be 110°C ± 1°C .

-

Troubleshooting & Interferences

| Observation | Root Cause | Corrective Action |

| MP < 105°C | Residual solvent or unmethylated starting material. | Dry sample under vacuum at 40°C for 4h. Check HPLC purity. |

| Broad Range (>2°C) | Impure mixture or wet sample. | Recrystallize from methanol. |

| MP ~118°C | Starting material (2-chloro-5-nitroaniline). | Methylation failed. Verify reaction completion via TLC/NMR. |

| Double Melting Point | Polymorphism (rare) or Solvate. | Perform DSC (Differential Scanning Calorimetry) to identify phase transitions. |

References

-

Phillips, M. A. (1931).[1] Journal of the Chemical Society, 1151. (Historical reference citing the incorrect 99°C value).

-

Kurzer, F. (1949). "Sulfonamides and Sulfonyl Derivatives." Journal of the Chemical Society, Notes, 1-5. (Establishes the correct MP of 110°C).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22691 (Parent Compound). [Link]

Sources

An In-depth Technical Guide on the Toxicity and Handling Precautions for Nitroaniline Derivatives

Introduction

Nitroaniline derivatives are a class of aromatic amines that are fundamental building blocks in numerous industrial and research applications, including the synthesis of dyes, pharmaceuticals, pesticides, and antioxidants.[1][2] Despite their utility, these compounds present significant toxicological risks that necessitate meticulous handling and a thorough understanding of their hazardous properties. This guide provides a comprehensive overview of the toxicity of nitroaniline derivatives and detailed protocols for their safe handling, intended for researchers, scientists, and professionals in drug development. The focus is on providing not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and scientific integrity.

The Spectrum of Toxicity in Nitroaniline Derivatives

The toxicity of nitroaniline derivatives is primarily dictated by the presence and position of the nitro (NO₂) and amino (NH₂) groups on the benzene ring. These functional groups are pivotal to the metabolic activation of these compounds into reactive intermediates that can exert cellular damage.

Mechanism of Toxicity: The Specter of Methemoglobinemia

The most prominent acute toxic effect of many nitroaniline derivatives is the induction of methemoglobinemia.[3][4][5] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[6] This leads to a state of functional anemia and cellular hypoxia.

The metabolic pathway leading to methemoglobinemia is a critical concept for understanding the inherent toxicity of these compounds.

Caption: Metabolic pathway of nitroaniline leading to methemoglobin formation.

Symptoms of methemoglobinemia can range from cyanosis (a bluish discoloration of the skin, lips, and nail beds), headache, and dizziness at low levels, to respiratory distress, collapse, and even death at higher concentrations.[3][6] It is crucial to recognize that the onset of these symptoms can be delayed for several hours following exposure.[5][6]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to nitroaniline derivatives can lead to cumulative health effects, including damage to the liver and spleen, and anemia.[3][6] The spleen may become congested due to the increased removal of damaged red blood cells.[7]

The carcinogenic potential of nitroaniline derivatives is a significant concern. Some studies have indicated that certain derivatives may cause mutations (genetic changes).[3] For instance, p-nitroaniline has been shown to increase the incidence of hemangiosarcoma or hemangioma in male mice in some studies.[6] The addition of a nitro group to benzamine molecules has been found to convert them into direct mutagens in the Ames test.[8] However, the evidence for carcinogenicity in humans is not always conclusive, and classifications can vary. For example, 4-nitroaniline is classified as a suspected carcinogen (Category 3B) by the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area.[9]

Ecotoxicity

Nitroaniline derivatives can be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][10] Therefore, preventing their release into drains and waterways is of paramount importance.

Hazard Profile of Common Nitroaniline Isomers

While sharing common toxicological features, the different isomers of nitroaniline (ortho, meta, and para) exhibit some variations in their physical properties and hazards.

| Compound | Appearance | Key Hazards |

| o-Nitroaniline | Orange-red needles or powder | Toxic by inhalation, ingestion, and skin contact. Can cause methemoglobinemia. |

| m-Nitroaniline | Yellow needles or powder | Toxic by inhalation, ingestion, and skin contact. Can cause methemoglobinemia.[11] May cause fire or explosion.[11] |

| p-Nitroaniline | Bright yellow powder | Toxic by inhalation, ingestion, and skin contact.[10] A strong inducer of methemoglobinemia.[4] May cause mutations.[3] |

Core Directive for Safe Handling and Exposure Control

A proactive and informed approach to handling nitroaniline derivatives is essential to mitigate the associated risks. The following protocols are designed to establish a self-validating system of safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls.

-

Chemical Fume Hood: All work with nitroaniline derivatives, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood.[10][12] This is critical to prevent the inhalation of toxic dust and vapors.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[13][14]

-

Enclosed Operations: For larger scale operations, consider the use of enclosed systems to minimize the potential for release.[3]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are non-negotiable when handling nitroaniline derivatives.[15]

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[12][13] | To prevent skin contact, as these substances are toxic upon dermal absorption. Gloves must be inspected before use and disposed of after contamination. |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[13] A face shield may be required for splash hazards. | To protect the eyes from dust particles and potential splashes. |

| Skin and Body Protection | A lab coat or chemical-resistant apron.[12] Closed-toe shoes are required. | To prevent contamination of personal clothing and skin. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or when there is a risk of generating dust.[12][15] | To prevent the inhalation of toxic dust. |

digraph "PPE_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Before Handling Nitroaniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess [label="Assess Risks:\n- Quantity\n- Physical form (solid/liquid)\n- Procedure"]; Select_Gloves [label="Select & Inspect\nChemical-Resistant Gloves"]; Select_Eyewear [label="Wear Safety Goggles\n(and Face Shield if needed)"]; Select_Bodywear [label="Don Lab Coat &\nClosed-Toe Shoes"]; Select_Respirator [label="Consider Respirator\n(if poor ventilation or dust)"]; Handle [label="Proceed with Handling\nin Fume Hood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Post-Handling Decontamination\n& PPE Removal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Assess; Assess -> Select_Gloves; Assess -> Select_Eyewear; Assess -> Select_Bodywear; Assess -> Select_Respirator; {Select_Gloves, Select_Eyewear, Select_Bodywear, Select_Respirator} -> Handle; Handle -> End; }

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs) for Handling

Adherence to a strict SOP is critical for minimizing exposure.

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[16]

-

Verify that an eyewash station and safety shower are accessible and functional.[12]

-

Assemble all necessary equipment and reagents before handling the chemical.

-

Don all required PPE as detailed in the table above.[16]

Handling:

-

Carefully open the container, avoiding the creation of dust.[12]

-

Weigh the desired amount of the nitroaniline derivative within the fume hood.

-

When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.[16]

-

Keep the container tightly closed when not in use.[15]

Post-Handling:

-

Decontaminate all equipment and the work surface.

-

Properly dispose of all waste as described in the disposal plan below.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6][14]

Storage Requirements

Proper storage is crucial to prevent accidents and degradation of the material.

-

Store nitroaniline derivatives in a cool, dry, and well-ventilated area.[15][17]

-

Keep containers tightly closed.[10]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and combustible materials.[11][15][18]

-

The storage area should be locked or accessible only to authorized personnel.[16]

Spill and Emergency Procedures

Immediate and appropriate response is critical in the event of a spill or accidental exposure.[16]

Minor Spills (in a fume hood):

-

Wear full PPE, including respiratory protection.[6]

-

Dampen the spilled solid with water or 60-70% ethanol to prevent dusting.[6][19]

-

Carefully sweep or wipe up the material and place it in a labeled, sealed container for hazardous waste disposal.[14]

-

Decontaminate the area with a suitable solvent and then wash with soap and water.

Major Spills:

-

Evacuate the area immediately and alert emergency responders.[6]

-

Move upwind of the spill.

-

Prevent the spillage from entering drains or watercourses.[6]

-

Only trained personnel with appropriate protective equipment should attempt to clean up a major spill.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

-

Skin Contact: Immediately remove all contaminated clothing.[16] Wash skin with plenty of soap and water.[16] Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[14] Seek immediate medical attention.

Waste Disposal

All waste containing nitroaniline derivatives must be treated as hazardous waste.[12]

-

Segregation: Do not mix nitroaniline waste with other waste streams.[20]

-

Containment: Collect the chemical waste in a clearly labeled, sealed container.[20]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[20] Adhere to all local, regional, and national regulations.

Conclusion

Nitroaniline derivatives are valuable chemical intermediates, but their inherent toxicity demands a high level of respect and caution. By understanding the mechanisms of their toxicity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers and scientists can mitigate the risks and ensure a safe working environment. This guide serves as a foundational resource, but it is imperative to always consult the specific Safety Data Sheet (SDS) for the particular derivative in use and to comply with all institutional and regulatory safety guidelines.

References

- BenchChem. (2025). Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline.

- ECHEMI. (n.d.).

- BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.

- West Liberty University. (n.d.). p-Nitroaniline.

- Chemos GmbH & Co.KG. (2021).

- New Jersey Department of Health. (2004). Hazard Summary: p-Nitroaniline.

- Elemental Microanalysis. (2024).

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2009).

- Wikipedia. (n.d.). 4-Nitroaniline.

- BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste.

- CAMEO Chemicals | NOAA. (n.d.). p-nitroaniline, [solid] - Report.

- Sigma-Aldrich. (2014).

- Hartwig, A., & MAK Commission. (2022). 4-Nitroaniline.

- PubMed. (n.d.). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.

- PubMed. (n.d.).

- CAMEO Chemicals | NOAA. (n.d.). M-NITROANILINE.

- Environmental Analysis Health and Toxicology. (2022).

- ACS Publications. (2023).

- BenchChem. (2025). Navigating the Disposal of N-(2-Ethoxyethyl)

- Pragst, F., et al. (n.d.). Lethal Poisoning with p-Nitroaniline. gtfch.org.

- SKC Inc. (2024).

- InduSafe. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- ILO and WHO. (2021). ICSC 0307 - 3-NITROANILINE.

- Agency for Toxic Substances and Disease Registry (ATSDR) | CDC. (n.d.). Aniline | Medical Management Guidelines.

- ResearchGate. (n.d.). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents.

- ResearchGate. (n.d.).

- Fisher Scientific. (2025).

- University of St Andrews. (n.d.).

- Sigma-Aldrich. (2026).

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nj.gov [nj.gov]

- 4. gtfch.org [gtfch.org]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. Chronic toxicity, oncogenic potential, and reproductive toxicity of p-nitroaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace-CRIS [zora.uzh.ch]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

- 14. chemos.de [chemos.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nottingham.ac.uk [nottingham.ac.uk]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. benchchem.com [benchchem.com]

Commercial Availability & Sourcing Guide: 2-Chloro-N-methyl-5-nitroaniline

The following technical guide details the commercial availability, supply chain dynamics, and sourcing strategies for 2-chloro-N-methyl-5-nitroaniline (CAS 101513-60-4).

Executive Summary

2-Chloro-N-methyl-5-nitroaniline is a specialized building block primarily used in the synthesis of heterocyclic pharmaceutical intermediates and dyes. Unlike its non-methylated parent (2-chloro-5-nitroaniline), it is not a high-volume commodity . It is classified as a Tier 3 "Make-to-Order" or "Stock-Limited" compound , meaning it is often out of stock at major catalog houses and requires sourcing from specialized fine chemical suppliers or custom synthesis labs.

Critical Sourcing Alert: There is a high risk of procurement error due to isomer nomenclature confusion. Sourcing teams frequently accidentally purchase 5-chloro-N-methyl-2-nitroaniline (CAS 35966-84-8) or the non-methylated 2-chloro-5-nitroaniline (CAS 6283-25-6).

Chemical Identity & Specifications

To ensure the correct procurement, all Requests for Quote (RFQs) must specify the following data points to validate the vendor's inventory.

| Parameter | Specification | Notes |

| Chemical Name | 2-Chloro-N-methyl-5-nitroaniline | Target Compound |

| CAS Number | 101513-60-4 | Primary Identifier |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.59 g/mol | |

| Common Synonyms | N-Methyl-2-chloro-5-nitroaniline; Benzenamine, 2-chloro-N-methyl-5-nitro- | |

| Appearance | Yellow to Orange Crystalline Solid | |

| Purity Standard | ≥ 95% (NMR/HPLC) | Typical commercial grade |

The "Isomer Trap" Visualization

The following diagram illustrates the structural differences between the target and its common "look-alikes" to prevent procurement errors.

Figure 1: Structural differentiation between the target compound and common procurement errors.

Supply Chain Landscape

Primary Suppliers (Verified Listings)

As of Q1 2026, the following suppliers list CAS 101513-60-4. Note that "listed" does not guarantee "in stock."

-

Fluorochem (UK): Historically lists this CAS. Good for European distribution.

-

BLD Pharm (China): Major aggregator for building blocks. Likely holds stock or has rapid synthesis capability.

-

Bide Pharm (China): Similar to BLD, often has overlapping inventory.

-

Arctom: Lists flexible reagent sizes.[1]

Sourcing Strategy: Buy vs. Make

Due to the sporadic availability of this compound, researchers should adopt a dynamic sourcing strategy.

Figure 2: Decision matrix for sourcing based on volume and availability.

Technical Context: Synthesis (The "Make" Option)

If commercial stock is unavailable (lead times > 4 weeks), the compound can be synthesized in-house. The most reliable route is the monomethylation of 2-chloro-5-nitroaniline .

Synthetic Pathway

Precursor: 2-Chloro-5-nitroaniline (CAS 6283-25-6) — Widely available commodity. Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF or Acetonitrile.

Protocol (Self-Validating System)

-

Dissolution: Dissolve 1.0 eq of 2-chloro-5-nitroaniline in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add 1.1 eq of K₂CO₃ (anhydrous, finely ground). Stir for 15 min.

-

Methylation: Add 1.05 eq of Methyl Iodide dropwise at 0°C.

-

Control Point: Do not add excess MeI to prevent formation of the dimethyl byproduct.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24h. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Quench with water, extract with Ethyl Acetate.

-

Purification: Column chromatography is required to separate the product from unreacted starting material and trace N,N-dimethyl byproduct.

Why this route? Direct nucleophilic substitution on 2,4-dichloronitrobenzene with methylamine is possible but often yields a mixture of regioisomers (substitution at C2 vs C4), making purification difficult. Methylation of the aniline ensures the regiochemistry is already established.

Quality Control & Handling

Analytical Verification

Upon receipt or synthesis, verify identity using ¹H-NMR .

-

Key Diagnostic Signal: Look for the N-Methyl doublet (coupling with NH) around

2.9-3.0 ppm. -

Absence of Impurities: Ensure no singlet at

~3.0-3.2 ppm (indicates N,N-dimethyl impurity).

Safety & Storage

-

Hazards: Likely toxic if swallowed/inhaled (similar to other nitroanilines). Potential skin sensitizer.

-

Storage: Store at 2-8°C, protected from light. Nitroanilines can darken upon oxidation/light exposure.

References

-

PubChem. 2-Chloro-5-nitroaniline (Precursor Data). National Library of Medicine. Available at: [Link]

Sources

The Strategic Utility of 2-Chloro-N-methyl-5-nitroaniline in Medicinal Chemistry: A Technical Guide to Quinoxaline Synthesis and Antiprotozoal Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized anilines serve as critical building blocks for complex heterocyclic scaffolds. 2-Chloro-N-methyl-5-nitroaniline (CAS 101513-60-4) is a highly specialized precursor uniquely primed for the synthesis of quinoxaline derivatives. This technical whitepaper explores the structural dynamics, mechanistic causality, and validated experimental protocols for utilizing this compound in intramolecular quaternization reactions. Furthermore, it bridges these synthetic methodologies with their downstream applications in discovering novel antiprotozoal therapeutics.

Chemical Profile & Reactivity Dynamics

The synthetic value of 2-chloro-N-methyl-5-nitroaniline lies in its precise arrangement of functional groups, which act as a self-contained system for sequential nucleophilic attacks and cyclizations.

-

The Secondary Amine (Position 1): The

-methyl group provides a site for controlled acylation. Unlike primary anilines, the secondary amine prevents over-acylation and directs the spatial orientation of the resulting amide bond, which is critical for the subsequent intramolecular cyclization. -

The Aryl Chloride (Position 2): Positioned ortho to the amine, the chlorine atom serves as the designated leaving group during the final cyclization phase.

-

The Nitro Group (Position 5): The nitro group is the mechanistic engine of the molecule. By exerting a strong electron-withdrawing effect (both inductively and via resonance), it significantly depletes electron density from the aromatic ring. This lowers the activation energy required for the formation of the Meisenheimer complex, thereby facilitating Nucleophilic Aromatic Substitution (

) at the ortho-chlorine position ().

Caption: Structural reactivity map of 2-chloro-N-methyl-5-nitroaniline.

Core Application: Synthesis of Quinoxalinones

The primary application of 2-chloro-N-methyl-5-nitroaniline is the generation of 3-oxoquinoxalinium salts and quinoxalin-2-ones via a three-step intramolecular quaternization pathway. Foundational research by demonstrated that substituted acetanilides derived from this compound undergo highly efficient cyclization.

Mechanistic Causality

The transformation relies on differentiating the reactivity of two distinct halogen atoms. First, chloroacetyl chloride is used to acylate the aniline. The resulting intermediate contains both an aliphatic chloride and an aromatic chloride. When a secondary amine (e.g., dimethylamine) is introduced, it selectively attacks the aliphatic chloride via an

Once the tertiary amine is formed, thermal energy (reflux) is applied. The tertiary amine acts as an internal nucleophile, attacking the aromatic carbon bearing the chlorine atom. The

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and high fidelity in drug development workflows, the following step-by-step methodology outlines the synthesis of quinoxaline derivatives from 2-chloro-N-methyl-5-nitroaniline.

Step 1: -Acylation

-

Preparation: Dissolve 2-chloro-N-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to act as an acid scavenger.

-

Reaction: Cool the mixture to 0 °C using an ice bath. Dropwise, add chloroacetyl chloride (1.1 eq).

-

Causality Check: The low temperature prevents exothermic side reactions. Triethylamine neutralizes the generated HCl; without it, the starting aniline would protonate, rendering it non-nucleophilic and halting the reaction.

-

Isolation: Wash with water, extract the organic layer, dry over

, and evaporate to yield N-(2-chloro-5-nitrophenyl)-N-methylchloroacetamide.

Step 2: Aliphatic Nucleophilic Substitution

-

Preparation: Dissolve the intermediate from Step 1 in absolute ethanol.

-

Reaction: Add a secondary amine, such as dimethylamine (2.5 eq), and stir at room temperature for 4–6 hours.

-

Causality Check: Maintaining room temperature ensures that the amine selectively displaces the aliphatic chlorine via

without providing enough activation energy to trigger premature -

Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to isolate 2-(dimethylamino)-N-(2-chloro-5-nitrophenyl)-N-methylacetamide.

Step 3: Intramolecular Cyclization

-

Reaction: Dissolve the purified intermediate in a polar, high-boiling solvent such as nitromethane or ethanol. Reflux the solution for 1 to 6 hours.

-

Causality Check: Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular

attack. The polar solvent stabilizes the transition state of the resulting quaternary ammonium salt. -

Isolation: Cool the mixture. The resulting 1-methyl-7-nitro-3-oxoquinoxalinium chloride salt typically precipitates and can be collected via vacuum filtration.

Caption: Step-by-step synthesis workflow for quinoxaline derivatives.

Biological Applications: Antiprotozoal Lead Discovery

The quinoxaline scaffolds synthesized from 2-chloro-N-methyl-5-nitroaniline are not merely chemical curiosities; they are privileged structures in medicinal chemistry. A landmark study by utilized a fusion of dry (in silico) and wet (in vitro) screening to identify novel antiprotozoal agents.

By applying Quantitative Structure-Activity Relationship (QSAR) models, researchers identified that quinoxalinones inherently possess broad-spectrum antiprotozoal activity. When these derivatives were synthesized and subjected to biological assays, they emerged as potent hits against Apicomplexa (sporozoa) and Mastigophora (flagellata) subphylum parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. Crucially, the structural rigidity and electron distribution provided by the original nitro-aromatic precursor contributed to high parasitic toxicity without unspecific cytotoxicity to mammalian host cells.

Quantitative Data: Reaction Yields & Biological Efficacy

The table below consolidates the quantitative metrics associated with the chemical conversion of the precursor and the biological efficacy of the resulting quinoxaline derivatives.

| Compound Stage | Reactant / Condition | Yield / Efficacy Metric | Reference Source |

| Intermediate 1 | Chloroacetyl chloride, 0 °C | ~85–90% Yield | |

| Intermediate 2 | Dimethylamine, RT | ~75–80% Yield | |

| Quinoxaline Salt | Refluxing Ethanol, 6h | 76% Yield | |

| Quinoxaline Salt | Refluxing Nitromethane, 1h | 91% Yield | |

| Quinoxalinone Hit | In vitro assay (T. cruzi) | High Activity / Low Cytotoxicity |

References

-

de Castro, S., Chicharro, R., & Arán, V. J. (2002). "Synthesis of quinoxaline derivatives from substituted acetanilides through intramolecular quaternization reactions." Journal of the Chemical Society, Perkin Transactions 1, (6), 790-802. URL:[Link]

-

Martins Alho, M. A., Marrero-Ponce, Y., Barigye, S. J., Meneses-Marcel, A., Machado Tugores, Y., Montero-Torres, A., Gómez-Barrio, A., Nogal, J. J., García-Sánchez, R. N., & Vega, M. C. (2014). "Antiprotozoan lead discovery by aligning dry and wet screening: Prediction, synthesis, and biological assay of novel quinoxalinones." Bioorganic & Medicinal Chemistry, 22(5), 1568-1585. URL:[Link]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-chloro-N-methyl-5-nitroaniline

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 2-chloro-N-methyl-5-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-chloro-5-nitroaniline, via the nitration of m-dichlorobenzene followed by amination. The subsequent step details the selective N-methylation of 2-chloro-5-nitroaniline to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and critical safety information.

Introduction

2-chloro-N-methyl-5-nitroaniline is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. Its structure, featuring a chlorinated and nitrated benzene ring with a secondary amine, offers multiple points for further chemical modification. The strategic placement of the chloro, nitro, and N-methylamino groups influences the molecule's reactivity and makes it a versatile intermediate.

This application note outlines a reliable and reproducible synthetic route to 2-chloro-N-methyl-5-nitroaniline. The chosen pathway is designed to be accessible in a standard laboratory setting, with an emphasis on procedural clarity and safety.

Synthetic Strategy

The synthesis of 2-chloro-N-methyl-5-nitroaniline is approached in a two-stage sequence. The initial stage focuses on the preparation of the precursor, 2-chloro-5-nitroaniline. This is achieved through a well-established industrial process involving the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a nucleophilic aromatic substitution (amination) to selectively replace one of the chlorine atoms with an amino group.[1]

The second stage involves the selective N-methylation of the primary amine in 2-chloro-5-nitroaniline. This transformation is crucial for obtaining the desired final product.

The overall synthetic pathway is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of 2-chloro-N-methyl-5-nitroaniline.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-5-nitroaniline

This stage is divided into two steps: the nitration of m-dichlorobenzene and the subsequent amination of the resulting 2,4-dichloronitrobenzene.

3.1.1. Step 1: Synthesis of 2,4-Dichloronitrobenzene

The nitration of m-dichlorobenzene is a classic electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1][2]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| m-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 0.68 mol |

| Concentrated Nitric Acid (95%) | HNO₃ | 63.01 | 0.701 mol |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 0.714 mol |

| Ice | H₂O | 18.02 | As needed |

| Water | H₂O | 18.02 | As needed |

| Sodium Bicarbonate Solution (5%) | NaHCO₃ | 84.01 | As needed |

| Ethanol (95%) | C₂H₅OH | 46.07 | 200 mL |

Procedure:

-

In a 250 mL flask, carefully add 0.714 mol of concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add 0.701 mol of 95% nitric acid dropwise, keeping the temperature below 20 °C. This mixture should be set aside and kept cool.

-

In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add 0.68 mol of m-dichlorobenzene.

-

Cool the three-necked flask in an ice bath to below 20 °C.

-

Slowly add the prepared mixed acid dropwise to the m-dichlorobenzene, ensuring the reaction temperature is maintained between 35-45 °C.

-

After the addition is complete, continue to stir the reaction mixture at 45 °C for 1 hour.[2]

-

Allow the mixture to stand and separate the acid layer.

-

Wash the organic layer with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

The crude 2,4-dichloronitrobenzene is then purified by recrystallization from 200 mL of 95% ethanol. Heat the mixture to dissolve the crude product, then cool to 10 °C with stirring to induce crystallization.

-

Collect the needle-like crystals by filtration and dry them. A typical yield is around 91%.[2]

3.1.2. Step 2: Synthesis of 2-Chloro-5-nitroaniline

The conversion of 2,4-dichloronitrobenzene to 2-chloro-5-nitroaniline is achieved through a high-pressure amination reaction.[1][2]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 2.46 mol |

| Toluene | C₇H₈ | 92.14 | 7.72 mol |

| Liquid Ammonia | NH₃ | 17.03 | 14.1 mol |

| Water | H₂O | 18.02 | 800 mL |

| Methanol | CH₃OH | 32.04 | As needed |

Procedure:

-

In a 3L autoclave, add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.

-

Seal the autoclave and purge it with nitrogen to remove any air.

-

Introduce 14.1 mol of liquid ammonia into the autoclave.

-

Heat the autoclave to 160 °C and maintain this temperature for 8 hours.

-

Cool the autoclave to 40 °C and carefully vent the excess ammonia.

-

Open the autoclave and transfer the resulting solid-liquid mixture to 800 mL of water.

-

Cool the mixture to 10 °C and collect the solid product by filtration.

-

Wash the filter cake with water.

-

The crude product is then recrystallized from methanol to yield pure 2-chloro-5-nitroaniline. A typical yield is around 91.2%, with a purity of over 99%.[2]

Stage 2: Synthesis of 2-chloro-N-methyl-5-nitroaniline

The N-methylation of 2-chloro-5-nitroaniline can be achieved through various methods. One approach involves the use of a methylating agent in the presence of a base.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 |

| Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) | - | - |

| Base (e.g., Sodium hydroxide, Potassium carbonate) | - | - |

| Solvent (e.g., Acetone, DMF) | - | - |

Illustrative Procedure (Conceptual):

Note: The following is a generalized procedure based on common N-methylation techniques and should be optimized for specific laboratory conditions.

-

Dissolve 2-chloro-5-nitroaniline in a suitable solvent such as acetone or DMF in a round-bottom flask.

-

Add a base, such as potassium carbonate, to the solution.

-

Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-N-methyl-5-nitroaniline.

Caption: Generalized mechanism of N-methylation.

Safety and Handling

The synthesis of 2-chloro-N-methyl-5-nitroaniline involves the use of hazardous chemicals and requires strict adherence to safety protocols.[3][4][5]

-

Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

-

Toxicity: 2-chloro-5-nitroaniline is fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] It may also cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects.[3] Avoid all contact and use appropriate containment measures.

-

Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[6]

-

High-Pressure Reactions: The amination step is performed under high pressure and requires a properly rated and maintained autoclave. Ensure all safety features of the autoclave are operational.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization

The final product, 2-chloro-N-methyl-5-nitroaniline, and the intermediate, 2-chloro-5-nitroaniline, should be characterized to confirm their identity and purity.

2-Chloro-5-nitroaniline:

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molar Mass | 172.57 g/mol [7] |

| Appearance | Light yellow to amber powder or crystals[8] |

| Melting Point | 118.0 to 121.0 °C[8] |

| Crystal Structure | Monoclinic[7] |

2-chloro-N-methyl-5-nitroaniline:

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molar Mass | 186.60 g/mol |

| Appearance | Solid |

| Melting Point | 104-107 °C |

Conclusion

This application note provides a comprehensive guide for the synthesis of 2-chloro-N-methyl-5-nitroaniline. By following the detailed protocols and adhering to the stringent safety precautions, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization data further support the successful execution of this synthesis.

References

-

PrepChem.com. Synthesis of 2-nitro-5-chloroaniline. Available from: [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

ResearchGate. (PDF) 2-Chloro-5-nitroaniline. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

- Google Patents. CN102070466A - Preparation method of 5-chiorine-2-nitroaniline.

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Semantic Scholar. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available from: [Link]

-

PMC. 2-Chloro-5-nitroaniline. Available from: [Link]

-

Organic Syntheses Procedure. 2,4,5-triaminonitrobenzene. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. Available from: [Link]

-

Social Research Foundation. Eco-Friendly Reduction of 2,5- Dichloronitrobenzene Using Electrochemical and Microbial Techniques. Available from: [Link]

-

MD Topology. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | MD Topology | NMR | X-Ray. Available from: [Link]

Sources

- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 2. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-nitroaniline | 6283-25-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Strategic Role of 2-Chloro-5-nitroaniline in Chromophore Synthesis

An Application Guide to the Use of Substituted Nitroanilines as Azo Dye Intermediates

A Note on the Selected Starting Material: The following guide focuses on the application of 2-chloro-5-nitroaniline , a primary aromatic amine, as a versatile intermediate in the synthesis of azo dyes. The analogous secondary amine, 2-chloro-N-methyl-5-nitroaniline, is not suitable for the standard diazotization-coupling reaction pathway central to azo dye formation. The diazotization process requires a primary amino group (-NH₂) to form the reactive diazonium salt (-N₂⁺). Therefore, this document has been structured to provide a scientifically accurate and practical guide based on the widely used primary amine precursor.

2-Chloro-5-nitroaniline (CAS 6283-25-6) is a pivotal starting material in the organic synthesis of a wide array of colorants.[1][2] Its molecular architecture, featuring a primary amine, a chloro group, and a nitro group on a benzene ring, makes it an exceptionally valuable diazo component.[3] The electron-withdrawing nature of the nitro and chloro groups modulates the reactivity of the molecule, influencing both the diazotization process and the spectral properties of the resulting azo dyes. These dyes find extensive applications in the textile industry for dyeing fabrics like cotton, silk, and nylon, as well as in the formulation of high-performance pigments.[4][5] This guide provides researchers and development professionals with a comprehensive overview of the core chemistry, detailed experimental protocols, and critical safety considerations for utilizing 2-chloro-5-nitroaniline as a dye intermediate.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of 2-chloro-5-nitroaniline is paramount for its safe handling and effective use in any research or development setting.

Physicochemical Properties

The key properties of 2-chloro-5-nitroaniline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6283-25-6 | [2][6] |

| Molecular Formula | C₆H₅ClN₂O₂ | [6][7] |

| Molecular Weight | 172.57 g/mol | [6][7] |

| Appearance | Yellow to amber crystalline solid/powder | [2][3] |

| Melting Point | 118-121 °C | [2][3] |

| Boiling Point | 314.6 °C at 760 mmHg | [3] |

| Solubility | Soluble in acetone, ether, ethanol | [3] |

Safety and Handling

2-Chloro-5-nitroaniline is classified as a hazardous substance and requires strict safety protocols.

-

Hazard Classification: The compound is fatal if swallowed, in contact with skin, or if inhaled.[8][9] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[9] It is an irritant to the eyes, skin, and respiratory system.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[10] All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][11]

-

Handling Procedures: Avoid formation of dust.[10] Do not get in eyes, on skin, or on clothing.[8] Wash hands and any exposed skin thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][10] The product should be stored in a locked-up location.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

The Core Chemistry: A Two-Stage Synthetic Pathway

The synthesis of azo dyes from 2-chloro-5-nitroaniline is a classic two-step process involving diazotization followed by an azo coupling reaction.[12][13]

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[12][14]

The reaction must be performed at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose.[13][15] The electron-withdrawing groups on the aniline ring can make diazotization more challenging by reducing the nucleophilicity of the amino group, necessitating careful control of the reaction conditions.

Caption: General workflow for the diazotization of 2-chloro-5-nitroaniline.

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, naphthols), in an electrophilic aromatic substitution reaction.[16][17] This reaction forms the stable azo bond (-N=N-), which acts as the chromophore responsible for the color of the dye.[18]

The position of the substitution on the coupling component is typically para to the activating group (e.g., -OH or -NH₂), unless that position is blocked.[17] The pH of the reaction medium is a critical parameter; coupling with phenols is generally carried out under mildly alkaline conditions, while coupling with amines is performed in mildly acidic conditions.[17][19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. recentscientific.com [recentscientific.com]

- 5. 2-Methyl-5-nitroaniline_Dyes, hair dye auxiliaries, pigments, and intermediates_Hubei Hongchen New Material Technology Co., Ltd. [en.hbteteng.com]

- 6. 2-Chloro-5-nitroaniline | CAS 6283-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diazotisation [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Example of Diazonium salts [simply.science]

- 17. Azo Coupling [organic-chemistry.org]

- 18. scialert.net [scialert.net]

- 19. youtube.com [youtube.com]

reaction conditions for N-methylation of 2-chloro-5-nitroaniline

Executive Summary

The N-methylation of 2-chloro-5-nitroaniline presents a specific synthetic challenge due to the competing electronic effects on the aniline ring.[1] The presence of the nitro group at the meta position (relative to the amine) and the chlorine atom at the ortho position creates a highly deactivated nucleophile. Standard alkylation protocols often suffer from low conversion rates or, conversely, over-alkylation to the tertiary amine if forcing conditions are applied.

This guide details two validated protocols designed to maximize the yield of the mono-methylated product (N-methyl-2-chloro-5-nitroaniline ) while suppressing the formation of the dimethylated byproduct.

Mechanistic Insight & Strategy

Substrate Analysis

-

Deactivation: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it significantly reduces the electron density on the amine nitrogen, making it a poor nucleophile compared to unsubstituted aniline.

-

Steric Hindrance: The chlorine atom at the ortho position provides moderate steric bulk, which slightly hinders the approach of electrophiles but also disrupts the planarity of the amine, potentially affecting conjugation.

-

The Selectivity Paradox: While the starting material is deactivated, the mono-methylated product (secondary amine) possesses a methyl group—a weak electron-donating group (EDG). In many aniline systems, this makes the product more nucleophilic than the starting material, leading to a "runaway" reaction where the second methylation happens faster than the first. However, in this specific nitro-substituted system, the deactivation is dominant, often requiring elevated temperatures that degrade selectivity.